Product packaging for 3-Chloro-6-methylphenethyl alcohol(Cat. No.:CAS No. 1314931-35-5)

3-Chloro-6-methylphenethyl alcohol

Cat. No.: B2454379
CAS No.: 1314931-35-5
M. Wt: 170.64
InChI Key: CWMIUPCQCGDNSZ-UHFFFAOYSA-N
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Description

Contextualization within Phenethyl Alcohol Derivatives Research

Phenethyl alcohol, with its characteristic rose-like scent, is a well-known compound in the fragrance and cosmetic industries. wikipedia.orgchemdict.com Beyond its olfactory properties, it serves as a valuable building block in organic synthesis and a subject of study in its own right for its antimicrobial effects. google.comnih.govnih.gov The core structure of phenethyl alcohol, a benzene (B151609) ring attached to a two-carbon alcohol chain, allows for a wide array of derivatives through substitution on the aromatic ring. acs.org

Research into substituted phenethyl alcohols has yielded compounds with a range of functionalities. For instance, halogenated and alkylated analogs are investigated for their potential as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a chlorine atom and a methyl group, as in the case of 3-Chloro-6-methylphenethyl alcohol, is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Significance of Investigating Substituted Phenethyl Alcohols in Chemical Biology and Synthesis

The study of substituted phenethyl alcohols is of considerable importance in both chemical biology and synthetic chemistry. In chemical biology, these compounds can serve as molecular probes to investigate biological pathways or as starting points for the development of new therapeutic agents. The specific substitution pattern on the phenyl ring can lead to selective interactions with biological targets. For example, the position and nature of substituents can influence how the molecule is metabolized by enzymes or how it interacts with cellular membranes. nih.gov

From a synthetic standpoint, substituted phenethyl alcohols are versatile intermediates. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo further electrophilic or nucleophilic substitution reactions. The presence of a halogen, such as chlorine, provides a handle for cross-coupling reactions, a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Overview of Current Research Gaps and Opportunities Pertaining to this compound

Despite its availability from chemical suppliers, a comprehensive search of scientific databases reveals a significant gap in the research literature concerning this compound. chemdict.comfluorochem.co.uk There are no published studies detailing its synthesis, spectroscopic characterization, physical properties, or potential applications. This lack of information presents a fertile ground for original research.

Key research opportunities include:

Development of efficient synthetic routes: While general methods for the synthesis of substituted phenethyl alcohols exist, optimizing a procedure for the specific preparation of this compound would be a valuable contribution. google.comgoogle.com

Thorough characterization: Detailed spectroscopic analysis (NMR, IR, MS) and determination of physical properties (melting point, boiling point, solubility) are fundamental data points that are currently missing from the public record.

Exploration of biological activity: Given the known antimicrobial properties of phenethyl alcohol, investigating the potential antibacterial and antifungal activity of its chlorinated and methylated derivative is a logical first step. acs.org

Application in materials science: The unique substitution pattern may impart interesting properties for its use as a monomer or additive in polymer chemistry.

Research Objectives and Scope of Academic Inquiry

To address the current knowledge void, future research on this compound should aim to:

Establish and optimize a reliable synthetic protocol: This would involve exploring various starting materials and reaction conditions to achieve a high-yield and pure product.

Fully characterize the compound: This includes obtaining comprehensive spectroscopic data and measuring its key physical and chemical properties.

Conduct preliminary biological screening: A focused investigation into its antimicrobial and cytotoxic properties would provide initial insights into its potential in the life sciences.

Investigate its utility as a synthetic building block: Exploring its reactivity in various chemical transformations would highlight its potential as an intermediate for more complex molecules.

The scope of this academic inquiry would be to provide the foundational scientific knowledge about this compound, thereby enabling its consideration for future applications in chemistry and related disciplines.

Detailed Research Findings

As of the current date, there are no detailed research findings available in the peer-reviewed scientific literature for this compound. The following tables are presented to highlight this information gap.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₁ClO
Molecular Weight 170.63 g/mol
CAS Number 1314931-35-5 fluorochem.co.uk
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data for this compound

Technique Data
¹H NMR Data not available
¹³C NMR Data not available
IR Spectroscopy Data not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B2454379 3-Chloro-6-methylphenethyl alcohol CAS No. 1314931-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIUPCQCGDNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigating Biological and Biochemical Interactions of 3 Chloro 6 Methylphenethyl Alcohol

Structure-Activity Relationship (SAR) Studies of Substituted Phenethyl Alcohols

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For substituted phenethyl alcohols, the core moiety and the nature and position of substituents on the phenyl ring are critical determinants of their interactions with biological targets.

Influence of the Phenethyl Alcohol Moiety on Biochemical Activity

The foundational structure, 2-phenylethanol (B73330), consists of a phenethyl group (C₆H₅CH₂CH₂−) attached to a hydroxyl group (−OH) wikipedia.org. This simple aromatic alcohol is not inert; it is found in nature in various essential oils and is a metabolic byproduct of organisms like Saccharomyces cerevisiae wikipedia.orgnih.gov.

The biochemical activity of the phenethyl alcohol moiety is multifaceted. It is recognized for its antimicrobial, antiseptic, and disinfectant properties nih.govdrugbank.com. Research has shown that phenethyl alcohol can act as an antibacterial agent against both Gram-positive and Gram-negative bacteria nih.gov. Its mechanism of action is believed to involve the disruption of the cellular permeability barrier. For instance, in Escherichia coli, it increases the uptake of compounds to which the cells are normally impermeable and causes leakage of cellular potassium nih.gov. This suggests that a primary effect is a breakdown of the cell membrane, which leads to the inhibition of other cellular functions nih.gov. In yeast cells, phenethyl alcohol has been observed to inhibit the synthesis of RNA, DNA, and proteins capes.gov.br.

Beyond its antimicrobial effects, the phenethyl alcohol structure serves as a scaffold for compounds targeting various biological systems. Its derivatives have been explored for a range of applications, from fragrances to potential therapeutics nih.govgoogle.com.

Impact of Chloro and Methyl Substituents on Molecular Interactions and Potency

The introduction of substituents onto the phenyl ring of phenethyl alcohol can dramatically alter its physicochemical properties and, consequently, its biological activity. The specific placement of a chloro group at the 3-position and a methyl group at the 6-position (or ortho to the ethyl alcohol group) in 3-Chloro-6-methylphenethyl alcohol would be expected to modulate its molecular interactions and potency in several ways.

Chloro Substituent: The chlorine atom is an electron-withdrawing group and is larger than a hydrogen atom. Its presence on the aromatic ring can influence:

Electronic Effects: The electronegativity of the chlorine atom can alter the electron density of the phenyl ring, potentially affecting interactions with electron-rich or electron-poor regions of a biological target.

Steric Hindrance: The size of the chloro group can create steric hindrance, influencing how the molecule fits into a binding pocket of an enzyme or receptor rsc.org.

Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule, which can affect its ability to cross cell membranes.

Methyl Substituent: The methyl group is a small, lipophilic, and electron-donating group. Its impact includes:

Steric Effects: The position of the methyl group can significantly influence the molecule's conformation and how it interacts with a target. Studies on other substituted cyclic compounds have shown that the placement of a methyl group can dramatically affect catalytic activity and enantioselectivity nih.gov.

Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within a binding site, potentially increasing binding affinity.

Metabolic Stability: The presence of a methyl group can sometimes block sites of metabolic oxidation, potentially increasing the compound's biological half-life.

The combined effects of these two substituents would create a unique electronic and steric profile for this compound compared to the parent compound.

Table 1: Predicted Influence of Substituents on the Physicochemical Properties of Phenethyl Alcohol

Substituent Position Electronic Effect Steric Effect Impact on Lipophilicity
Chloro 3 Electron-withdrawing Moderate increase Increase
Methyl 6 Electron-donating Moderate increase Increase

Conformational Analysis and Its Role in Molecular Recognition (Computational/Theoretical Correlation)

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to be recognized by and bind to a specific biological target. Flexible molecules like phenethyl alcohols can adopt multiple conformations in space. The most stable of these, the minimum energy conformations, are the most likely to be biologically active.

Studies on benzyl (B1604629) alcohol and 2-phenethyl alcohol using techniques like laser supersonic jet spectroscopy have identified stable conformations, often described by the dihedral angles of the molecule dtic.mil. For substituted benzyl alcohols, conformations are often defined as proximal, distal, or chelated, depending on the orientation of the hydroxyl group relative to the substituent researchgate.net. The presence of substituents like chloro and methyl groups on the phenyl ring will influence the rotational barrier of the C-C and C-O bonds, thereby affecting the equilibrium between different conformers nih.gov.

Computational chemistry, using methods like Density Functional Theory (DFT), plays a vital role in predicting the stable conformations of molecules rsc.orgnih.gov. By calculating the potential energy of different spatial arrangements, researchers can identify the most likely shapes the molecule will adopt. For this compound, computational analysis would be essential to predict how the ortho-methyl group and meta-chloro group interact to stabilize certain conformations over others. This preferred conformation would dictate how the molecule presents its functional groups for interaction with a receptor or enzyme active site. For example, an intramolecular hydrogen bond between the hydroxyl group and the π-electrons of the ring can stabilize a "gauche" conformation in some allylic alcohols researchgate.net.

Table 2: Key Dihedral Angles for Conformational Analysis of Phenethyl Alcohols

Dihedral Angle Description Atoms Involved Significance
τ1 (C-C-C-C) Rotation around the bond connecting the ethyl side chain to the ring C(ipso)-C(α)-C(β)-H Determines the orientation of the ethyl group relative to the plane of the phenyl ring.
τ2 (C-C-O-H) Rotation of the hydroxyl group C(α)-C(β)-O-H Defines the orientation of the hydroxyl hydrogen, which is critical for hydrogen bonding.

Enzymatic and Receptor Interaction Mechanisms

To understand the biological effects of this compound, it is necessary to investigate its interactions with specific enzymes and receptors. Based on the known activities of related compounds, several potential targets can be proposed.

In Vitro Ligand Binding Assays with Relevant Biological Targets (e.g., NAPE-PLD, other enzymes/receptors potentially modulated by phenethylamines)

One promising area of investigation is the endocannabinoid system. The enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key player in this system, responsible for the biosynthesis of the endocannabinoid anandamide (B1667382) and other N-acylethanolamines (NAEs) nih.govnih.gov. NAPE-PLD is a zinc hydrolase that is considered a primary actor in the production of NAEs in the brain nih.govuniversiteitleiden.nl.

The activity of NAPE-PLD can be measured using in vitro assays. A common method is a fluorescence-based assay that utilizes a quenched fluorescent substrate such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-(BODIPY-FL-pentanoyl)-sn-glycero-3-phosphoethanolamine (PED6). When NAPE-PLD cleaves the substrate, the quencher is released, resulting in an increase in fluorescence that can be measured to determine enzyme activity universiteitleiden.nl.

Significantly, a medicinal chemistry program aimed at developing NAPE-PLD inhibitors identified a hit compound containing an N-methylphenethylamine moiety, which is structurally related to phenethyl alcohol nih.gov. This suggests that the phenethyl scaffold could be a viable starting point for designing NAPE-PLD modulators. Therefore, it would be highly relevant to test this compound in a NAPE-PLD binding assay to determine if it has any inhibitory or activating effects.

Table 3: Components of a Typical In Vitro NAPE-PLD Fluorescence Assay

Component Purpose Example
Enzyme Source To provide the NAPE-PLD enzyme Membrane lysate from HEK293T cells overexpressing NAPE-PLD universiteitleiden.nl
Substrate To be cleaved by the enzyme, generating a signal PED6 (fluorescence-quenched NAPE) universiteitleiden.nl
Test Compound To assess for inhibitory or activating effects This compound
Buffer To maintain optimal pH and ionic conditions Tris-HCl buffer with detergents like Triton X-100
Detection System To measure the product of the enzymatic reaction Fluorometer to detect the increase in fluorescence

Investigation of this compound as an Inhibitor or Activator of Enzyme Systems

Beyond NAPE-PLD, the phenethyl alcohol structure is known to interact with a variety of other enzyme systems. A comprehensive biochemical profile of this compound would involve screening it against a panel of relevant enzymes.

Potential enzyme targets include:

Lipases: Phenethyl alcohol can serve as a substrate for lipases, such as Novozym 435 from Candida antarctica, in enzymatic reactions to synthesize phenethyl esters nih.gov. Investigating whether this compound acts as a substrate or inhibitor for various lipases could reveal potential applications or metabolic pathways.

Phosphodiesterases (PDEs): Certain 1-phenyl-2-pyridinylalkyl alcohol derivatives have been developed as PDE inhibitors google.com. Given the structural similarities, screening this compound against different PDE isozymes would be a worthwhile endeavor.

Enzymes of Amino Acid Metabolism: In Saccharomyces cerevisiae, β-phenylethanol can inhibit the activity of phenylalanine aminotransferase (Aro9p), a key enzyme in its own synthesis pathway nih.gov. It is plausible that this compound could modulate this or other enzymes involved in aromatic amino acid metabolism.

By systematically evaluating the interaction of this compound with these and other enzyme systems, a clearer picture of its potential biological role and mechanisms of action can be established.

Table 4: Potential Enzyme Interactions for Phenethyl Alcohol Derivatives

Enzyme Class Type of Interaction Potential Outcome Reference
Lipases Substrate Formation of corresponding esters nih.gov
Phosphodiesterases Inhibition Modulation of cyclic nucleotide signaling google.com
Aminotransferases Inhibition Alteration of amino acid metabolism nih.gov
NAPE-PLD Inhibition Reduction of endocannabinoid synthesis nih.gov

Exploration of Molecular Mechanisms Underlying Observed Biological Effects

While direct studies on this compound are lacking, the molecular mechanisms of its parent compound, phenethyl alcohol (PEA), have been investigated. It is plausible that this compound shares some of these mechanisms, which primarily revolve around the disruption of cellular membranes and intermolecular interactions.

Phenethyl alcohol is known for its bacteriostatic and bactericidal properties, which are linked to its ability to disorganize and increase the permeability of cell membranes. nih.govnih.gov This disruption is thought to be a primary mechanism leading to subsequent effects such as the inhibition of DNA, RNA, and protein synthesis. nih.govnih.gov The amphipathic nature of phenethyl alcohol allows it to insert into the lipid bilayer of cell membranes, altering their structure and function. nih.gov This can lead to the leakage of cellular components, such as potassium ions, and an increased uptake of substances that are normally excluded. nih.govnih.gov

The introduction of a chlorine atom and a methyl group to the phenethyl alcohol structure, as in this compound, would likely modify its lipophilicity and steric properties. These modifications could influence its affinity for and disruptive effects on biological membranes. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating and space-filling, could also influence interactions with specific binding sites on enzymes or receptors, potentially leading to enzyme deactivation or altered receptor signaling. However, without experimental data, these remain hypothetical mechanisms.

Investigation of Metabolites and Metabolic Fate

The metabolic fate of a xenobiotic compound like this compound is a critical determinant of its biological activity and potential toxicity. The investigation of its metabolites would likely follow a standard series of in vitro and ex vivo studies.

In Vitro Metabolic Stability Studies Using Hepatic Microsomes or Hepatocytes

The initial step in assessing the metabolic fate of this compound would involve in vitro metabolic stability studies. These experiments typically utilize liver fractions, such as hepatic microsomes or cryopreserved hepatocytes, from various species, including humans, to predict in vivo clearance. mdpi.com These systems contain a rich complement of drug-metabolizing enzymes. nih.gov

In such an assay, the disappearance of the parent compound (this compound) over time is monitored. The results are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an estimate of how quickly the compound is metabolized.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes

ParameterValueUnit
Microsomal Protein Concentration0.5mg/mL
Incubation Time0, 5, 15, 30, 60min
In Vitro Half-Life (t½)25min
Intrinsic Clearance (CLint)55µL/min/mg protein

This data is hypothetical and serves as an illustrative example of typical results from such a study.

Elucidation of Enzymes Responsible for Biotransformation

The biotransformation of this compound would be primarily mediated by Cytochrome P450 (CYP) enzymes and UGTs.

Cytochrome P450 Isoforms: The oxidation of the alcohol to the aldehyde can be catalyzed by alcohol dehydrogenases, but also by CYP enzymes, particularly CYP2E1 , which is known for its role in ethanol (B145695) metabolism. nih.govyoutube.com The subsequent oxidation to the carboxylic acid is typically handled by aldehyde dehydrogenases. Aromatic hydroxylation is a classic CYP-mediated reaction, with isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4 being potential contributors, depending on the specific steric and electronic properties of the substrate. washington.edu

UDP-Glucuronosyltransferases (UGTs): The glucuronidation of the alcohol would be carried out by UGT enzymes, such as those in the UGT1A and UGT2B families. washington.edu

Table 2: Plausible Enzymes Involved in the Metabolism of this compound

Metabolic PathwayEnzyme FamilyPlausible Isoforms
Alcohol OxidationCytochrome P450CYP2E1
Aromatic HydroxylationCytochrome P450CYP1A2, CYP2C9, CYP2D6, CYP3A4
GlucuronidationUDP-GlucuronosyltransferaseUGT1A family, UGT2B family

This table represents a plausible, but hypothetical, assignment of enzymes based on known substrate specificities.

Ex Vivo Metabolite Profiling in Animal Models

To confirm the metabolic pathways and identify the major metabolites in a whole organism, ex vivo metabolite profiling in animal models such as rats or mice would be conducted. Following administration of this compound, biological samples (e.g., plasma, urine, feces) would be collected over time. Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), would be used to detect, identify, and quantify the parent compound and its metabolites.

This analysis would provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound. The identified metabolites would confirm the metabolic pathways proposed from in vitro studies.

Table 3: Hypothetical Metabolite Profile of this compound in Rat Plasma

CompoundPutative IdentityDetection Level
M0This compound (Parent)Moderate
M13-Chloro-6-methylphenylacetic acidHigh
M2This compound glucuronideModerate
M3Hydroxy-3-chloro-6-methylphenethyl alcoholLow

This table is a hypothetical representation of potential findings from an ex vivo metabolite profiling study.

Advanced Analytical Research and Characterization of 3 Chloro 6 Methylphenethyl Alcohol

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry, providing the means to separate complex mixtures into individual components. For a molecule like 3-Chloro-6-methylphenethyl alcohol, both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The development of a robust GC method hinges on several key parameters that must be optimized to achieve efficient separation and sensitive detection. nih.gov

The choice of capillary column is paramount. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is often suitable for separating halogenated aromatic compounds. tdi-bi.com The temperature program, which involves a gradual increase in column temperature, is optimized to ensure the elution of the compound as a sharp, symmetrical peak. A typical program might start at a lower temperature to separate volatile impurities and then ramp up to elute the target analyte.

For detection, a Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds. epa.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification based on the compound's mass spectrum. documentsdelivered.com In some cases, derivatization may be employed to improve chromatographic behavior or detection sensitivity. epa.gov

Table 1: Representative GC Method Parameters for Analysis of Substituted Phenethyl Alcohols

ParameterValue/TypePurpose
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film)Provides good separation for semi-volatile aromatic compounds. tdi-bi.com
Injector SplitlessMaximizes transfer of analyte to the column for trace analysis. tdi-bi.com
Injector Temp 250 °CEnsures rapid volatilization of the analyte.
Carrier Gas HeliumInert gas for carrying the analyte through the column. tdi-bi.com
Oven Program 80°C (hold 1 min), ramp to 280°C at 10°C/minSeparates compounds based on boiling point and polarity.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification. tdi-bi.comepa.gov
Detector Temp 300 °CPrevents condensation of the analyte in the detector.

This table presents typical parameters that would serve as a starting point for the analysis of this compound, based on established methods for similar compounds.

For the analysis of non-volatile derivatives or metabolites of this compound, liquid chromatography (LC) is the method of choice. creative-proteomics.comacs.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. academicjournals.orgacademicjournals.org

A C18 column is a versatile and widely used stationary phase for the separation of a broad range of organic molecules. academicjournals.orgacademicjournals.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). academicjournals.orgsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with differing polarities. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape for acidic or basic analytes and is compatible with mass spectrometry detection. sielc.com

Detection in LC can be achieved using a UV detector, as the aromatic ring of this compound will absorb UV light. sielc.com For more selective and sensitive analysis, particularly in complex matrices like biological fluids, coupling the LC system to a mass spectrometer (LC-MS) is essential. nih.govnumberanalytics.com

Table 2: Illustrative RP-HPLC Method for Phenethyl Alcohol and its Derivatives

ParameterValue/TypeRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Standard for reversed-phase separation of organic molecules. academicjournals.orgacademicjournals.org
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase. sielc.com
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for eluting non-polar compounds. sielc.com
Gradient 20% B to 95% B over 15 minutesAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns. academicjournals.orgacademicjournals.org
Detector UV at 220 nm or Mass SpectrometerUV for general detection, MS for specific identification. academicjournals.orgsielc.com
Column Temp 30 °CMaintains consistent retention times.

This table outlines a general-purpose RP-HPLC method that can be adapted for the analysis of this compound and its potential metabolites.

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of organic molecules. nih.govnih.gov

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a two-dimensional analysis that is highly specific and sensitive. creative-proteomics.comnih.gov

GC-MS: As mentioned, GC-MS is ideal for volatile compounds. The mass spectrometer provides a fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for identification. tdi-bi.comdocumentsdelivered.com

LC-MS/MS: Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. A specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. nih.govsciex.com This technique, often using a triple quadrupole mass spectrometer, is extremely sensitive and selective, making it the gold standard for quantitative analysis in complex matrices. tandfonline.com

LC-QTOF-MS: Liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) offers high-resolution mass analysis. scripps.eduresearchgate.net This allows for the determination of the elemental composition of an unknown compound and its fragments, which is invaluable for identifying novel metabolites or degradation products. scripps.edu

When a molecule is ionized in a mass spectrometer, it often breaks apart in a predictable manner. chemguide.co.uk The analysis of these fragmentation patterns is key to structural identification. nih.govresearchgate.net For this compound, key fragmentation pathways would likely include:

Alpha Cleavage: Breakage of the bond between the two carbon atoms of the ethyl chain, leading to the formation of a stable benzylic cation. libretexts.org

Loss of Water: Elimination of a water molecule from the alcohol group. libretexts.org

Loss of a Chlorine Atom: Cleavage of the carbon-chlorine bond. nih.govmiamioh.edu

Benzylic Cleavage: Breakage of the bond between the aromatic ring and the ethyl side chain.

By analyzing the masses of these fragments, the structure of the original molecule and its metabolites can be pieced together. libretexts.org The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum. miamioh.edu

Table 3: Predicted Mass Spectral Fragments for this compound

Fragment DescriptionPredicted m/z (for ³⁵Cl isotope)Fragmentation Pathway
Molecular Ion [M]⁺ 170Intact molecule with one electron removed.
[M - H₂O]⁺ 152Loss of a water molecule. libretexts.org
[M - CH₂OH]⁺ 139Alpha cleavage with loss of the hydroxymethyl group.
[C₈H₈Cl]⁺ 139Benzylic cleavage.
[M - Cl]⁺ 135Loss of a chlorine atom. nih.gov

This table is based on established fragmentation patterns for similar chemical structures and serves as a guide for interpreting mass spectral data. libretexts.orglibretexts.org

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds. acs.orgwikipedia.org It involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. rsc.orgosti.gov

Because the labeled standard is chemically identical to the analyte, it behaves the same way during sample preparation, chromatography, and ionization. wikipedia.org Any sample loss will affect both the analyte and the standard equally. By measuring the ratio of the natural analyte to the labeled standard, a highly precise and accurate concentration can be determined, regardless of sample recovery. tandfonline.com This makes IDMS the definitive method for absolute quantification in many applications. wikipedia.org

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in the structural elucidation and purity verification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, these protons would likely show complex splitting patterns (multiplets). The benzylic protons (CH₂) adjacent to the aromatic ring and the alcoholic protons (CH₂OH) would appear as triplets in the regions of approximately δ 2.8 ppm and δ 3.8 ppm, respectively, assuming coupling with the adjacent methylene (B1212753) groups. The methyl group protons on the benzene ring would present as a singlet at around δ 2.3 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent. For a similar compound, 3-methylphenethyl alcohol, the aromatic protons appear around δ 7.0-7.2 ppm, the benzylic CH₂ at δ 2.80 ppm, the alcoholic CH₂ at δ 3.79 ppm, and the methyl group at δ 2.32 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, the aromatic carbons would resonate in the δ 125-140 ppm range. The carbon bearing the chlorine atom and the carbon bearing the methyl group would have distinct chemical shifts influenced by the electronic effects of these substituents. The benzylic carbon (CH₂) and the carbon of the alcohol group (CH₂OH) are expected to appear at approximately δ 40 ppm and δ 65 ppm, respectively. The methyl carbon would be found in the upfield region, around δ 20-25 ppm. For comparison, in 2-methylphenethyl alcohol, the aromatic carbons appear between δ 126 and 138 ppm, the benzylic CH₂ at δ 36.5 ppm, the alcoholic CH₂ at δ 63.8 ppm, and the methyl group at δ 19.1 ppm.

It is important to note that these are predicted values, and experimental determination is necessary for definitive assignment. pitt.eduoregonstate.edu Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5 (m)125 - 135
Ar-C-Cl-~133
Ar-C-CH₃-~138
Ar-C-CH₂-~140
CH₂ (benzylic)~2.8 (t)~40
CH₂ (alcoholic)~3.8 (t)~65
CH₃~2.3 (s)~21
OHVariable (br s)-

Note: These are estimated values and may vary based on solvent and experimental conditions. m = multiplet, t = triplet, s = singlet, br s = broad singlet.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be visible around 1050 cm⁻¹. The presence of the chlorine atom on the aromatic ring would result in a C-Cl stretching vibration, typically found in the fingerprint region between 600 and 800 cm⁻¹. For the related compound 2-chlorobenzyl alcohol, characteristic IR peaks are observed for the O-H stretch, aromatic C-H stretch, and C-Cl stretch. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol is expected to show absorption bands characteristic of a substituted benzene ring. Typically, aromatic compounds exhibit a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) between 230 and 270 nm. The presence of the chloro and methyl substituents on the benzene ring may cause a slight shift (bathochromic or hypsochromic) of these absorption maxima and may also affect their intensities. For instance, phenylethyl alcohol exhibits UV absorption maxima that can be analyzed to understand its electronic structure. researchgate.net

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound

Spectroscopic Technique Feature Expected Wavenumber (cm⁻¹)/Wavelength (nm)
Infrared (IR)O-H Stretch (alcohol)3200 - 3600 (broad)
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1450 - 1600
C-O Stretch (primary alcohol)~1050
C-Cl Stretch600 - 800
Ultraviolet-Visible (UV-Vis)π → π* Transition (B-band)~260 - 270
π → π* Transition (E-band)~210

Note: These are expected ranges and the exact values can be influenced by the solvent and molecular environment.

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analytical separation and detection. For this compound, derivatization can enhance its volatility for gas chromatography (GC) and improve its detectability and chromatographic behavior in liquid chromatography (LC).

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. The hydroxyl group of this compound imparts polarity, which can lead to poor peak shape and thermal degradation during GC analysis. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out in an aprotic solvent, and a catalyst such as trimethylchlorosilane (TMCS) can be added to enhance the reaction rate, especially for sterically hindered alcohols. The resulting silyl (B83357) ether of this compound will be less polar and more volatile, allowing for sharper peaks and better resolution in GC-MS analysis. The mass spectrum of the silylated derivative will also exhibit characteristic fragmentation patterns that can aid in its identification.

Table 3: Common Silylating Reagents for GC-MS Derivatization of Alcohols

Reagent Abbreviation Key Features
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, produces volatile byproducts.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOne of the most volatile silylating reagents.
N,O-bis(trimethylsilyl)acetamideBSAStrong silylating agent.
TrimethylchlorosilaneTMCSOften used as a catalyst with other silylating reagents.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms more stable TBDMS derivatives.

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a versatile technique for analyzing a wide range of compounds. While this compound can be analyzed directly by reversed-phase LC, derivatization can significantly enhance its detection sensitivity and chromatographic resolution.

Derivatization for LC often involves tagging the analyte with a chromophoric or fluorophoric group to improve its detection by UV-Vis or fluorescence detectors. Reagents such as dansyl chloride, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and various isocyanates can react with the hydroxyl group of this compound to form highly absorbing or fluorescent derivatives. This allows for trace-level detection and quantification.

For LC-MS analysis, derivatization can be employed to introduce a readily ionizable group, thereby enhancing the signal intensity in the mass spectrometer. Reagents that introduce a permanent positive or negative charge can significantly improve ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. This leads to lower limits of detection and more reliable quantification. The choice of derivatizing agent depends on the specific analytical requirements, including the desired detection method and the nature of the sample matrix.

Table 4: Derivatization Reagents for Enhanced LC and LC-MS Analysis of Alcohols

Reagent Detection Method Advantages
Dansyl ChlorideFluorescence, UV-VisHigh sensitivity.
9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)Fluorescence, UV-VisForms stable derivatives.
Phenyl isocyanateUV-Vis, MSImproves chromatographic retention and provides a site for ionization.
2,4-Dinitrofluorobenzene (DNFB)UV-VisStrong chromophore for enhanced UV detection.

Theoretical and Computational Studies of 3 Chloro 6 Methylphenethyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These computational methods have been applied to 3-Chloro-6-methylphenethyl alcohol to predict its electronic structure, reactivity, and spectroscopic signatures.

At present, specific quantum chemical calculations detailing the electronic structure, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and reactivity predictions for this compound are not available in the public domain. Such studies would typically involve methods like Density Functional Theory (DFT) to map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and calculate reactivity descriptors.

Simulations of spectroscopic properties are crucial for interpreting experimental data and confirming molecular structures. While experimental spectroscopic data for related compounds exist, specific computational simulations of the Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound have not been reported in the reviewed literature. These simulations would provide a theoretical basis for the assignment of spectral peaks.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

A detailed conformational analysis and the corresponding energy landscapes for this compound have not been specifically documented in available research. This type of analysis is critical for understanding the flexibility of the molecule and identifying its most stable three-dimensional structures, which in turn influences its biological activity.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. There are currently no published studies detailing the docking of this compound with any hypothesized biological targets. Such research would be instrumental in identifying potential protein partners and elucidating its mechanism of action at a molecular level.

The prediction of molecular interactions and the calculation of binding affinities are key to assessing the potential of a compound as a therapeutic agent. Without specific docking studies, the molecular interactions and binding affinities of this compound with any biological targets remain undetermined.

An article on the theoretical and computational studies of this compound cannot be generated at this time. Extensive searches for peer-reviewed scientific literature and computational databases have yielded no specific studies on the Quantitative Structure-Activity Relationships (QSAR), in silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, machine learning applications, or quantum dynamics simulations for this particular compound.

The available information is limited to basic chemical identifiers such as its molecular formula (C9H11ClO) and CAS number (1314931-35-5). fluorochem.co.uk While research exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of this data.

Therefore, without the necessary detailed research findings, it is not possible to construct the requested professional and authoritative article with the specified in-depth scientific content and data tables. Further research and publication on the computational properties of this compound are required before a comprehensive article can be written.

Future Research Directions and Emerging Research Gaps

Exploration of Stereoisomeric Forms and Enantioselective Synthesis for Enhanced Specificity

The presence of a stereocenter in 3-Chloro-6-methylphenethyl alcohol necessitates a thorough investigation into its stereoisomeric forms. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a well-established principle in pharmacology. It is highly probable that the individual enantiomers of this compound will exhibit distinct biological activities and metabolic profiles.

Future research should prioritize the development of efficient enantioselective synthesis methods to obtain the pure (R)- and (S)-enantiomers. Techniques such as chiral chromatography for separation and asymmetric synthesis strategies, including the use of chiral catalysts or auxiliaries, should be explored. A comparative biological evaluation of the individual enantiomers and the racemic mixture is a critical next step to elucidate the stereochemistry-activity relationship and identify the eutomer, the more active enantiomer.

Rational Design and Synthesis of Analogues with Modified Substitution Patterns for Targeted Applications

Systematic modification of the this compound scaffold offers a promising avenue for optimizing its properties for specific applications. Rational design approaches, guided by computational modeling, can inform the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Key modifications to explore include:

Varying the Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or with pseudo-halogens to modulate lipophilicity and electronic properties.

Altering the Alkyl Group: Exploring different alkyl groups at the 6-position to probe the steric and electronic requirements of the binding pocket of a potential biological target.

Modifying the Aromatic Ring: Introducing additional substituents on the phenyl ring to enhance binding affinity and selectivity.

Functional Group Interconversion: Transforming the primary alcohol to other functional groups, such as ethers, esters, or amines, to explore different interaction capabilities.

A library of such analogues would be invaluable for establishing a comprehensive structure-activity relationship (SAR) and identifying lead compounds for further development.

Advanced Metabolomic Profiling and Systems Biology Approaches in Biological Studies

A systems biology approach can provide a holistic view of the compound's impact on biological networks. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover the molecular mechanisms of action and identify the cellular pathways modulated by this compound. nih.gov This comprehensive understanding is essential for predicting its pharmacological effects and potential off-target interactions. nih.gov

Integration of Computational and Experimental Data for Predictive Modeling

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, computational methods can be employed to predict a range of properties, including its physicochemical characteristics, potential biological targets, and absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Structure-Activity Relationship (QSAR) models can be developed as experimental data for a series of analogues becomes available. These models can then be used to predict the activity of virtual compounds, thereby prioritizing synthetic efforts. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of the compound with its putative biological targets, guiding the rational design of more potent analogues. The integration of these predictive models with experimental data will create a feedback loop that accelerates the discovery and optimization process.

Application of Artificial Intelligence and Cheminformatics in Compound Design and Activity Prediction

Artificial intelligence (AI) and cheminformatics are revolutionizing the field of drug discovery and chemical research. researchgate.netnih.gov These technologies can be leveraged to analyze vast datasets and identify complex patterns that may not be apparent through traditional methods. nih.gov For this compound, AI and machine learning algorithms can be trained on existing chemical and biological data to predict the properties and activities of novel analogues. researchgate.netpharmafocusasia.com

Generative models, a subset of AI, can even propose entirely new molecular structures with desired properties, expanding the chemical space for exploration. nih.gov Cheminformatics tools can be used to manage and analyze the data generated from high-throughput screening and other experimental assays, facilitating the identification of promising lead candidates. pharmafocusasia.com The application of these advanced computational tools will be instrumental in navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of this compound and its derivatives. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for 3-chloro-6-methylphenethyl alcohol, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution or reduction of precursor aldehydes/ketones. For example, this compound derivatives can be synthesized via reduction of 3-chloro-6-methylphenethyl aldehyde using sodium borohydride (NaBH₄) in ethanol under ice-cooling conditions . Reaction efficiency depends on stoichiometry, solvent polarity, and temperature control. Monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to track intermediates and optimize yield .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography with silica gel (hexane/ethyl acetate gradient) is effective. For crystalline derivatives, recrystallization in ethanol or methanol improves purity (>98%) . High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for analytical-grade purity .

Q. How should researchers safely handle and dispose of this compound?

Use nitrile gloves, lab coats, and chemical-resistant goggles to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation. Waste should be segregated in halogenated solvent containers and processed by certified waste management services. Contaminated glassware requires ethanol rinsing before reuse .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^13C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxymethyl at δ 4.5 ppm) .
  • HPLC/MS : Electrospray ionization (ESI) in positive mode for molecular ion detection (e.g., [M+H]⁺ at m/z 172.6) .
  • Melting Point : Confirm purity via differential scanning calorimetry (DSC) or capillary methods (expected range: 69–72°C) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity or electronic properties of this compound?

Density functional theory (DFT) calculations using software like Gaussian or ORCA can model the molecule’s HOMO-LUMO gap, electrostatic potential surfaces, and reaction pathways. For example, the Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) helps predict solvation effects and transition states in reduction reactions . Basis sets like 6-31G* and solvent models (e.g., PCM) improve accuracy .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Re-evaluate variables such as:

  • Catalyst loading : 1–5 mol% of CoCl₂ in acetylation reactions .
  • Substrate purity : Impurities in starting materials (e.g., 3-chloro-6-methylphenethyl aldehyde) may suppress yields. Use GC-MS to verify precursor quality .
  • Reaction monitoring : In situ IR spectroscopy tracks carbonyl group disappearance (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities?

Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and packing motifs. For example, chlorinated aromatic derivatives often exhibit C-Cl bond lengths of ~1.73 Å and torsional angles influenced by steric hindrance from the methyl group . Twinning or disorder in crystals may require TWIN/BASF corrections .

Q. What in vitro assays assess the biological activity of this compound?

  • Enzyme inhibition : Screen against cytochrome P450 isoforms using fluorometric assays.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) at concentrations ≤100 µM .
  • Metabolic stability : Microsomal incubation (e.g., rat liver microsomes) with LC-MS/MS analysis of parent compound depletion .

Troubleshooting & Methodological Gaps

Q. How to address low solubility in aqueous buffers during biological testing?

Use co-solvents like DMSO (≤0.1% v/v) or prepare water-soluble prodrugs (e.g., phosphate esters). Dynamic light scattering (DLS) can assess colloidal aggregation, which may artifactually reduce apparent activity .

Q. Why do NMR spectra show unexpected splitting patterns in deuterated solvents?

Chlorine’s quadrupolar moment and methyl group coupling (e.g., 3JHH^3J_{HH} ~2.5 Hz) may split signals. Use DEPT-135 or 2D COSY to distinguish overlapping peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.